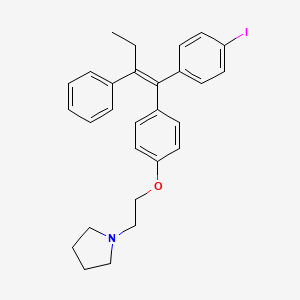

Idoxifene

Übersicht

Beschreibung

Es wurde ursprünglich zur Behandlung von Brustkrebs und postmenopausalen Osteoporose entwickelt, wurde aber aufgrund unzureichender Wirksamkeit nie vermarktet . Idoxifen ist strukturell mit Tamoxifen verwandt, einem weiteren bekannten SERM, enthält aber ein Jodatom an Position 4, was seine Affinität zum Östrogenrezeptor erhöht .

Vorbereitungsmethoden

Die Synthese von Idoxifen umfasst mehrere Schritte. Eine der großtechnischen Syntheserouten umfasst die folgenden Schritte :

Friedel-Crafts-Acylierung: 2-Chlorethoxybenzol wird mit 2-Phenylbuttersäure acyliert.

Reaktion mit 4-Iodphenyllithium: Der resultierende Keton wird dann mit 4-Iodphenyllithium umgesetzt, das durch Monolithiierung von 1,4-Diiodbenzol hergestellt wird.

Bildung des Endprodukts: Das Endprodukt, Idoxifen, wird nach der Reinigung erhalten.

Analyse Chemischer Reaktionen

Idoxifen durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Idoxifen kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um deiodierte Derivate zu bilden.

Substitution: Idoxifen kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Jodatoms.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Efficacy in Metastatic Breast Cancer

Idoxifene has been evaluated in several clinical trials for its effectiveness in treating metastatic breast cancer, particularly in patients who have developed resistance to tamoxifen. In a randomized phase II trial involving 56 postmenopausal women with advanced breast cancer, this compound demonstrated modest clinical activity. The overall clinical benefit rate was reported at 16%, with a median duration of clinical benefit of 9.8 months . In comparison, an increased dose of tamoxifen did not yield any objective responses in the same cohort .

| Study | Population | Dosage | Clinical Benefit Rate | Median Duration |

|---|---|---|---|---|

| Phase II Trial | 56 postmenopausal women | 40 mg/day this compound | 16% | 9.8 months |

| Tamoxifen Comparison | Same cohort | Increased dose of tamoxifen | 9% | Not specified |

Comparison with Tamoxifen

In another study comparing this compound directly with tamoxifen among 321 postmenopausal patients, this compound showed similar efficacy and toxicity profiles. The complete response plus partial response rates were 13% for this compound compared to 9% for tamoxifen . Notably, the median time to progression was longer for this compound (166 days) than for tamoxifen (140 days), suggesting a potential advantage in treatment duration .

Effects on Bone Health and Lipid Metabolism

This compound has also been studied for its effects on bone mineral density and lipid profiles in postmenopausal women. In ovariectomized rat models, this compound completely prevented bone loss and significantly reduced total serum cholesterol levels . This dual action suggests that this compound may not only serve as an effective anti-cancer agent but also promote bone health and improve lipid metabolism.

| Parameter | Effect of this compound |

|---|---|

| Bone Mineral Density | Prevented loss in lumbar and proximal tibial bones |

| Total Serum Cholesterol | Reduced significantly at doses of 0.5 mg/kg/day |

Mechanistic Insights

Research indicates that this compound operates through specific mechanisms that differentiate it from traditional estrogens. It exhibits minimal uterotrophic activity while blocking estrogen-induced gene expression in endometrial cells . This mechanism is crucial as it suggests a lower risk of endometrial hyperplasia compared to other treatments.

Safety Profile

The safety profile of this compound appears favorable when compared to tamoxifen. Reported adverse effects such as hot flashes and mild nausea were similar between both drugs . This similarity in side effects indicates that this compound may be a viable alternative for patients who cannot tolerate tamoxifen or have developed resistance.

Wirkmechanismus

Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist through the estrogen response element (ERE) in bone-forming osteoblasts, stimulating osteoclast apoptosis and contributing to the maintenance of bone homeostasis . In human endometrial cells, this compound has negligible agonist activity and can block estrogen-induced gene expression . This tissue-specific activity distinguishes this compound from other SERMs.

Vergleich Mit ähnlichen Verbindungen

Idoxifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen, Raloxifen und Toremifen . es hat einzigartige Eigenschaften, die es von diesen abheben:

Raloxifen: Im Gegensatz zu Raloxifen wirkt Idoxifen als Agonist über das Östrogen-Response-Element in Osteoblasten.

Toremifen: Idoxifen hat eine höhere relative Bindungsaffinität zum Östrogenrezeptor im Vergleich zu Toremifen.

Diese einzigartigen Eigenschaften machen Idoxifen zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Idoxifene is a novel selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activities, particularly in the context of bone health and lipid metabolism. This compound exhibits a distinct pharmacological profile compared to traditional SERMs like tamoxifen, making it a subject of interest in various clinical and preclinical studies.

This compound demonstrates a tissue-selective mechanism of action, functioning as an estrogen agonist in bone tissue while acting as an antagonist in the uterus. This selective activity is attributed to its stronger affinity for estrogen receptor alpha (ERα) compared to tamoxifen, with a reported 2.5 to 5-fold greater affinity . The compound inhibits estrogen-induced gene expression in endometrial cells, thereby minimizing the risk of uterine hyperplasia, a common side effect associated with other SERMs .

Effects on Bone Health

Research indicates that this compound effectively prevents bone loss, particularly in ovariectomized (Ovx) rat models. In a study where this compound was administered at doses of 0.5 mg/kg·day and 2.5 mg/kg·day, significant preservation of lumbar and proximal tibial bone mineral density (BMD) was observed over a two-month treatment period . This suggests that this compound can mitigate the adverse effects of estrogen withdrawal on bone health.

Lipid Metabolism

This compound also exhibits beneficial effects on lipid metabolism. It was shown to reduce total serum cholesterol levels in Ovx rats, with maximal reduction observed at the lower dose of 0.5 mg/kg·day . This lipid-lowering effect may contribute to its potential cardiovascular benefits.

Uterine Effects

Unlike tamoxifen, this compound displays minimal uterotrophic activity, which is critical for reducing the risk of endometrial cancer associated with long-term SERM use. Histological evaluations revealed myometrial and endometrial atrophy in Ovx rats treated with this compound, reinforcing its antagonistic effects on uterine tissue .

Efficacy and Tolerability

Clinical trials have demonstrated that this compound is well-tolerated among patients with metastatic breast cancer. A phase I study indicated that while some patients experienced mild side effects (e.g., hot flashes), these were comparable to those seen with tamoxifen . In another randomized phase II study focusing on breast cancer treatment, this compound showed promise in stabilizing disease progression in some patients .

Comparative Studies

A direct comparison between this compound and tamoxifen revealed that this compound has reduced agonist activity on breast and uterine tissues compared to tamoxifen, which may make it a safer alternative for long-term use in hormone-sensitive cancers .

Data Summary

| Parameter | This compound | Tamoxifen |

|---|---|---|

| Affinity for ERα | 2.5-5 fold greater | Standard |

| Bone Density Preservation | Significant (Ovx rats) | Moderate |

| Cholesterol Reduction | Yes (maximal at 0.5 mg/kg) | Not specified |

| Uterotrophic Activity | Minimal | Moderate |

| Common Side Effects | Hot flashes (13%) | Hot flashes (15%) |

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate Idoxifene’s binding affinity to target proteins like estrogen receptor alpha (ERα) or calmodulin (CaM)?

- Methodological Answer : Use fluorescence spectroscopy and nuclear magnetic resonance (NMR) titration to monitor ligand-protein interactions. For fluorescence, measure changes in intrinsic fluorescence intensity (excitation at 295 nm, emission at 450 nm) as CaM is titrated into this compound solutions. For NMR, record 1H and 2D 1H-15N HSQC spectra to track chemical shift perturbations in backbone amide resonances. Calculate dissociation constants (Kd) using nonlinear regression of binding curves .

Q. What in vivo models are suitable for assessing this compound’s efficacy in breast cancer chemoprevention?

- Methodological Answer : Utilize MNU (N-methylnitrosourea)-induced mammary tumor models in rats. Randomize animals into treatment groups (this compound, Tamoxifen, placebo) and administer drugs at equimolar doses (e.g., 5 mg/kg this compound) three times weekly. Monitor tumor incidence, size, and time-to-progression over 24–42 weeks. Include vehicle controls and validate drug serum concentrations via HPLC or mass spectrometry .

Q. What are key considerations when comparing this compound with Tamoxifen in preclinical studies?

- Methodological Answer : Ensure equimolar dosing to account for molecular weight differences. Use dual endpoints: tumor suppression efficacy (e.g., tumor-free survival) and toxicological markers (e.g., hepatic DNA adduct levels). For adduct analysis, employ 32P-postlabeling assays with chromatographic separation to quantify DNA damage .

Q. How can researchers assess this compound’s molecular interactions using biophysical techniques?

- Methodological Answer : Deploy 3D 1H-13C half-filtered NOESY-HSQC NMR to identify intermolecular nuclear Overhauser effects (NOEs) between this compound and CaM. For fluorescence polarization assays, measure changes in ligand mobility upon protein binding. Validate binding stoichiometry via Job’s plot analysis .

Advanced Research Questions

Q. How can discrepancies in reported Kd values for this compound-CaM interactions be resolved?

- Methodological Answer : Address variability (e.g., Kd = 185 ± 180 nM) by standardizing buffer conditions (pH 6.0, 310 K) and protein-to-ligand ratios. Use chi-square analysis to identify optimal fits for titration data. Validate results with orthogonal techniques like surface plasmon resonance (SPR) to rule out NMR-specific artifacts .

Q. What statistical methods are appropriate for analyzing tumor growth rates in this compound-treated animal cohorts?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) to compare growth rates (slopes of log(volume) vs. time curves). For survival analysis, use Kaplan-Meier estimates with log-rank tests. Correct for multiple comparisons (e.g., Bonferroni adjustment) when evaluating significance between treatment arms .

Q. How can researchers optimize NMR experimental conditions for studying this compound-CaM complexes?

- Methodological Answer : Maintain pH stability (6.0) using acid/base titration during sample preparation. Use 13C/15N-labeled CaM to enhance signal resolution in heteronuclear experiments. For slow-exchange systems, acquire TOCSY and NOESY-HSQC spectra to assign backbone resonances and confirm binding kinetics .

Q. What methodological approaches elucidate this compound’s metabolic pathways and reduced hepatic DNA adduct formation compared to Tamoxifen?

- Methodological Answer : Perform comparative metabolism studies using liver microsomes and LC-MS/MS to identify this compound metabolites. Quantify adducts via 32P-postlabeling with adduct-specific standards. Use molecular docking to compare Tamoxifen’s reactive intermediate (4-hydroxytamoxifen) with this compound’s stabilized pyrrolidinoethoxy side chain, which resists metabolic activation .

Q. How can researchers validate the specificity of this compound’s anti-estrogenic effects in complex biological systems?

- Methodological Answer : Use ER-negative cell lines (e.g., MDA-MB-231) as negative controls in proliferation assays. Combine competitive binding assays (e.g., radiolabeled estradiol displacement) with transcriptional reporter systems (e.g., ERE-luciferase) to distinguish ERα-mediated vs. ER-independent mechanisms .

Q. What experimental controls are critical in this compound toxicity studies to ensure data reliability?

- Methodological Answer : Include vehicle-only controls (e.g., ethanol/corn oil mixtures) to account for solvent effects. Use Tamoxifen as an active comparator and sham-operated animals to control for surgical stress in xenograft models. Perform blinded histopathological assessments of liver tissues to detect adducts or pre-neoplastic lesions .

Eigenschaften

IUPAC Name |

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043926 | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-75-1 | |

| Record name | Idoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxifene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.